molecular formula C13H21N B12053079 3-methyl-N-(2-methylpentan-2-yl)aniline

3-methyl-N-(2-methylpentan-2-yl)aniline

Cat. No.: B12053079
M. Wt: 191.31 g/mol
InChI Key: LWYUMIBLENTGQP-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylpentan-2-yl)aniline: is a sterically hindered secondary amine. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry. It is specifically used for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-methylpentan-2-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This process typically requires specific catalysts and reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-(2-methylpentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-methyl-N-(2-methylpentan-2-yl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. As a sterically hindered amine, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
  • 2-methyl-N-(3-methylpentan-2-yl)aniline

Comparison: 3-methyl-N-(2-methylpentan-2-yl)aniline is unique due to its specific steric hindrance and chemical structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for applications requiring specific chemical and biological properties .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-methyl-N-(2-methylpentan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-5-9-13(3,4)14-12-8-6-7-11(2)10-12/h6-8,10,14H,5,9H2,1-4H3

InChI Key

LWYUMIBLENTGQP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)NC1=CC=CC(=C1)C

Origin of Product

United States

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